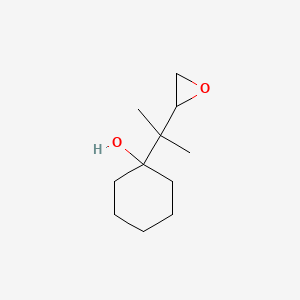
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is an organic compound with the molecular formula C11H20O2 It consists of a cyclohexanol ring substituted with a 1-methyl-1-oxiranylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- can be achieved through several methods. One common approach involves the epoxidation of 1-methyl-1-cyclohexene followed by the ring-opening reaction with a suitable nucleophile. The reaction conditions typically involve the use of peracids or hydrogen peroxide as oxidizing agents for the epoxidation step, and acidic or basic conditions for the ring-opening step.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as titanium silicalite or other metal oxides may be employed to enhance the efficiency of the epoxidation reaction. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized cyclohexanol derivatives.
Applications De Recherche Scientifique
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- involves its interaction with specific molecular targets and pathways. For example, the epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or the alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the epoxide group.
1-Methylcyclohexanol: A cyclohexanol with a methyl group but no epoxide.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A cyclohexanol with a different substitution pattern.
Uniqueness
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is unique due to the presence of both the cyclohexanol ring and the epoxide group
Propriétés
Numéro CAS |
61276-52-6 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1-[2-(oxiran-2-yl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O2/c1-10(2,9-8-13-9)11(12)6-4-3-5-7-11/h9,12H,3-8H2,1-2H3 |
Clé InChI |
KKEOSILAVQFMMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CO1)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)
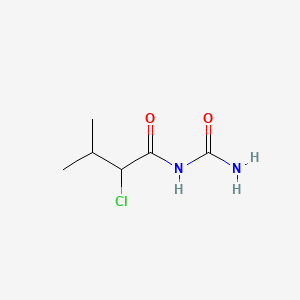
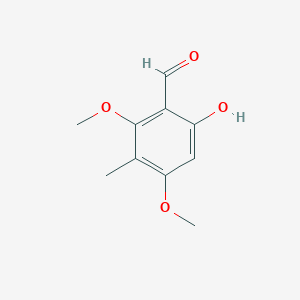
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
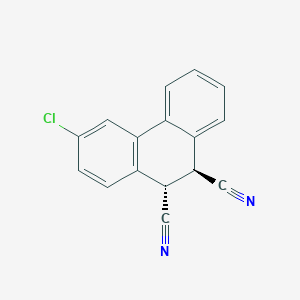

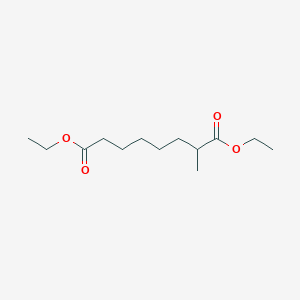
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
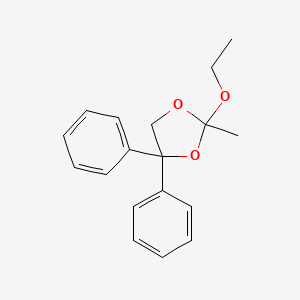
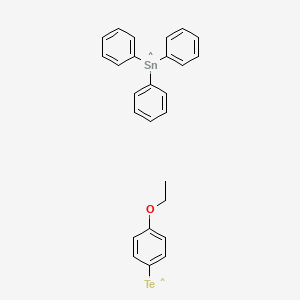
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
